N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide
Description
N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide (CAS 1704300-92-4) is a pyridine-based compound characterized by a sulfanyl (-SH) group at position 2 and a hydroxycarboximidamide (-C(=NH)NHOH) moiety at position 4. This structure confers unique reactivity, particularly in coordination chemistry and pharmaceutical intermediate synthesis. The sulfanyl group enhances nucleophilicity, while the hydroxycarboximidamide group may participate in hydrogen bonding or metal chelation .
Properties
Molecular Formula |
C6H7N3OS |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N'-hydroxy-2-sulfanylidene-1H-pyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3OS/c7-6(9-10)4-1-2-8-5(11)3-4/h1-3,10H,(H2,7,9)(H,8,11) |
InChI Key |
LRBMQWFGPJHWQM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CNC(=S)C=C1/C(=N/O)/N |
Canonical SMILES |
C1=CNC(=S)C=C1C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key residues. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide with three structurally related compounds:
Key Observations :
- Heterocyclic Variations : The thiophene analog replaces the pyridine ring with a thiophene, reducing molar mass and altering electronic properties .
- Commercial Availability : The thiophene analog (15 suppliers) is more accessible than the sulfanylpyridine derivative (2 suppliers), suggesting broader industrial adoption .
Physicochemical and Functional Differences
- Acidity/Basicity : The sulfanyl group (-SH) in the target compound (pKa ~8–10 for -SH) is more acidic than the methoxy or thiophene substituents in analogs, influencing solubility and metal-binding capacity.
- Thermal Stability : The trifluoromethylbenzyloxy derivative has a predicted boiling point of 425.3°C, indicating higher thermal stability compared to simpler analogs .
- Synthetic Utility : The 4-methylpiperazinyl group in CAS 1563212-24-7 may enhance solubility in polar solvents, making it advantageous in pharmaceutical synthesis .
Biological Activity
N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical reactions that modify pyridine derivatives. The compound is characterized by the presence of a hydroxylamine group, which is crucial for its biological activity. Structure-activity relationship studies have indicated that modifications to the pyridine ring and substituents significantly affect the compound's efficacy against specific biological targets.
Table 1: Structural Modifications and Biological Activity
| Modification | Biological Activity | Reference |
|---|---|---|
| Hydroxyl group addition | Increased anti-inflammatory | |
| Sulfanyl substitution | Enhanced enzyme inhibition | |
| Carboximidamide configuration | Improved selectivity for LOX |
Enzyme Inhibition
This compound exhibits significant inhibitory effects on various enzymes, particularly lipoxygenases (LOXs). LOXs are involved in the metabolism of polyunsaturated fatty acids and play a critical role in inflammatory responses. The compound has been shown to inhibit platelet-type 12-(S)-LOX, which is implicated in several pathological conditions, including cancer and diabetes.
Case Study: Inhibition of LOX Activity
In a study evaluating the potency of this compound against LOX, it was found that the compound inhibited enzyme activity with an IC50 value in the nanomolar range. This suggests a strong potential for therapeutic applications in inflammatory diseases.
Antidiabetic Properties
Recent research has also highlighted the antidiabetic properties of this compound. It has been shown to enhance insulin secretion and improve glucose uptake in vitro. The mechanism appears to involve the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones responsible for insulin secretion.
Table 2: Antidiabetic Activity Evaluation
| Assay Type | Methodology | Result |
|---|---|---|
| DPP-IV Inhibition | Enzyme activity assay | Significant inhibition observed |
| Glucose Uptake | Cell culture glucose uptake assay | Increased uptake in treated cells |
| Insulin Secretion | ELISA for insulin levels | Elevated levels post-treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
